molecular formula C18H16N2O4S B5374716 2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid

2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid

Cat. No. B5374716
M. Wt: 356.4 g/mol
InChI Key: MLFBMSCZWHSUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid is a novel compound that has been synthesized recently. This compound has shown promising results in scientific research applications due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It also activates certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and increase antioxidant activity. Additionally, it has been found to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid in lab experiments include its unique properties and potential therapeutic applications. However, there are also limitations to its use in lab experiments. One limitation is the lack of knowledge about its mechanism of action. Another limitation is the need for further research to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for research on 2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid. One direction is to further investigate its mechanism of action and determine its potential therapeutic applications. Another direction is to study its effects on different diseases and disorders, such as cancer and neurodegenerative diseases. Additionally, further research is needed to determine its optimal dosage and potential side effects.

Synthesis Methods

The synthesis of 2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline. This pyrazoline is then reacted with thioacetic acid to form the thioamide. The thioamide is then reacted with nicotinic acid in the presence of a catalyst to form the final product.

Scientific Research Applications

2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid has shown promising results in scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-5-6-11(2)13(8-10)20-15(21)9-14(17(20)22)25-16-12(18(23)24)4-3-7-19-16/h3-8,14H,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFBMSCZWHSUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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